N-[2-(4-methoxyphenyl)ethyl]oxolane-2-carboxamide
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Overview
Description
N-[2-(4-methoxyphenyl)ethyl]oxolane-2-carboxamide is an organic compound with a complex structure that includes an oxolane ring and a methoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(4-methoxyphenyl)ethyl]oxolane-2-carboxamide typically involves the reaction of 4-methoxyphenylacetic acid with oxalyl chloride to form the corresponding acyl chloride. This intermediate is then reacted with 2-aminoethanol to yield the desired oxolane-2-carboxamide derivative. The reaction conditions often require the use of a base such as triethylamine and an inert atmosphere to prevent unwanted side reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .
Chemical Reactions Analysis
Types of Reactions
N-[2-(4-methoxyphenyl)ethyl]oxolane-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The oxolane ring can be reduced to form a more saturated ring structure.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens and nucleophiles can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield a hydroxyl derivative, while reduction of the oxolane ring can produce a more saturated ring structure .
Scientific Research Applications
N-[2-(4-methoxyphenyl)ethyl]oxolane-2-carboxamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-[2-(4-methoxyphenyl)ethyl]oxolane-2-carboxamide involves its interaction with specific molecular targets. The methoxy group and oxolane ring play crucial roles in its binding affinity and activity. The compound may interact with enzymes and receptors, modulating various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
- N-[2-(4-methoxyphenyl)ethyl]acetamide
- N-[2-(4-methoxyphenyl)ethyl]propan-2-amine
- 4-(((4-methoxyphenyl)amino)methyl)-N,N-dimethylaniline
Uniqueness
N-[2-(4-methoxyphenyl)ethyl]oxolane-2-carboxamide is unique due to its oxolane ring, which imparts distinct chemical properties and reactivity compared to other similar compounds. This structural feature makes it a valuable compound for various applications in research and industry .
Properties
Molecular Formula |
C14H19NO3 |
---|---|
Molecular Weight |
249.30 g/mol |
IUPAC Name |
N-[2-(4-methoxyphenyl)ethyl]oxolane-2-carboxamide |
InChI |
InChI=1S/C14H19NO3/c1-17-12-6-4-11(5-7-12)8-9-15-14(16)13-3-2-10-18-13/h4-7,13H,2-3,8-10H2,1H3,(H,15,16) |
InChI Key |
LEEFBNCBHUBJEU-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)CCNC(=O)C2CCCO2 |
Origin of Product |
United States |
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